2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula and a molecular weight of 247.56 g/mol. This compound features a benzene ring substituted with three methyl groups, one bromo group, and one chloromethyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Physical Properties:
This compound is primarily utilized in organic synthesis, particularly in halogenation reactions and as an intermediate in the production of other chemical compounds .
These reactions are essential for synthesizing more complex organic molecules .
The synthesis of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene can be achieved through several methods:
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene finds applications in various fields:
Several compounds share structural similarities with 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-1,3,5-trimethylbenzene | Lacks chloromethyl group; simpler structure | |
2-Bromo-4-nitro-1,3,5-trimethylbenzene | Contains a nitro group; different reactivity | |
2-Chloro-4-(bromomethyl)-1,3,5-trimethylbenzene | Similar halogen substituents; different positioning | |
2-Iodo-4-(chloromethyl)-1,3,5-trimethylbenzene | Contains iodine instead of bromine; enhanced reactivity |
The unique combination of both bromo and chloromethyl groups in 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene provides distinct reactivity patterns not found in other similar compounds .